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N-(2-bromophenyl)-N'-(1-phenylethyl)urea Documentation Hub

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Core Science & Biosynthesis

Foundational

Molecular weight and formula of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

An In-depth Technical Guide to N-(2-bromophenyl)-N'-(1-phenylethyl)urea: Molecular Weight, Formula, and Synthetic Considerations Authored by: Senior Application Scientist Abstract: This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-bromophenyl)-N'-(1-phenylethyl)urea: Molecular Weight, Formula, and Synthetic Considerations

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-bromophenyl)-N'-(1-phenylethyl)urea. It details the compound's molecular formula and weight, and outlines a robust, field-proven protocol for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the rationale behind experimental choices and providing a framework for the analysis of this and similar disubstituted urea compounds.

Core Molecular Attributes

N-(2-bromophenyl)-N'-(1-phenylethyl)urea is a disubstituted urea derivative featuring both an aryl and an aralkyl substituent. The core attributes of this molecule are fundamental to its behavior in both chemical and biological systems.

Chemical Structure and Formula

The structure of N-(2-bromophenyl)-N'-(1-phenylethyl)urea is defined by a central urea moiety (-NH-CO-NH-) linking a 2-bromophenyl group and a 1-phenylethyl group. The systematic nomenclature precisely describes these connections.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 15

  • Hydrogen (H): 15

  • Bromine (Br): 1

  • Nitrogen (N): 2

  • Oxygen (O): 1

Thus, the molecular formula for N-(2-bromophenyl)-N'-(1-phenylethyl)urea is C₁₅H₁₅BrN₂O .

Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of each element. This value is critical for quantitative analysis, including reaction stoichiometry and preparation of solutions.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon1512.011180.165
Hydrogen151.00815.120
Bromine179.90479.904
Nitrogen214.00728.014
Oxygen115.99915.999
Total 319.202

The calculated molecular weight of N-(2-bromophenyl)-N'-(1-phenylethyl)urea is 319.20 g/mol .

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale
Physical StateWhite to off-white solidUrea derivatives are typically crystalline solids at room temperature.
SolubilityPoorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform)The presence of two aromatic rings and the bromine atom contributes to a significant nonpolar character, while the urea moiety provides some capacity for hydrogen bonding.
Melting PointExpected to be in the range of 150-200 °CThe melting point will be influenced by the crystal lattice packing, which is affected by intermolecular hydrogen bonding and van der Waals forces.
pKa~18-20 (Urea N-H)The urea protons are weakly acidic.

Proposed Synthesis Protocol

The synthesis of N,N'-disubstituted ureas is a well-established transformation in organic chemistry.[1] A common and reliable method involves the reaction of an isocyanate with a primary amine. This approach offers high yields and selectivity.

Synthetic Pathway

The proposed synthesis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea involves the nucleophilic addition of 1-phenylethylamine to 2-bromophenyl isocyanate.

G cluster_reactants Reactants cluster_product Product 2-bromophenyl isocyanate 2-Bromophenyl Isocyanate Target Molecule N-(2-bromophenyl)-N'- (1-phenylethyl)urea 2-bromophenyl isocyanate->Target Molecule + 1-phenylethylamine 1-Phenylethylamine 1-phenylethylamine->Target Molecule

Caption: Proposed synthesis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea.

Experimental Protocol

Materials:

  • 2-Bromophenyl isocyanate

  • 1-Phenylethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube (e.g., with calcium chloride)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2-bromophenyl isocyanate (1.0 equivalent) in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.

  • Amine Addition: To the stirred solution of the isocyanate at room temperature, add a solution of 1-phenylethylamine (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally complete within 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), looking for the disappearance of the starting materials.

  • Work-up and Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Isocyanates are highly reactive towards water, which would lead to the formation of a symmetric urea byproduct. Therefore, anhydrous conditions are crucial for a clean reaction.

  • Dropwise Addition: This controls the reaction rate and dissipates the heat generated, preventing potential side reactions.

  • TLC Monitoring: This ensures that the reaction is allowed to proceed to completion, maximizing the yield of the desired product.

Analytical Characterization

The structure and purity of the synthesized N-(2-bromophenyl)-N'-(1-phenylethyl)urea would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.8-8.0 ppm, corresponding to the protons on the two phenyl rings.[3] The splitting patterns will be complex due to the substitution.

  • Urea Protons (NH): Two distinct signals, likely in the range of δ 8.2-9.8 ppm for the aryl-NH and δ 5.5-8.0 ppm for the alkyl-NH.[3] These signals may be broad and their chemical shifts can be sensitive to solvent and concentration.

  • Methine Proton (-CH-): A quartet around δ 4.8-5.2 ppm, coupled to the methyl protons.

  • Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl Carbon (C=O): A signal in the range of δ 152-158 ppm.[3]

  • Aromatic Carbons: Multiple signals between δ 115-145 ppm.[3]

  • Methine Carbon (-CH-): A signal around δ 50-55 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentExpected Appearance
3200-3400N-H stretchingTwo distinct, potentially broad, bands.[4]
~1630-1680C=O stretching (Amide I band)Strong, sharp absorption.[5]
~1550-1650N-H bending (Amide II band)Moderate to strong absorption.
~1450-1600C=C stretching (Aromatic)Multiple sharp absorptions.
~1000-1100C-N stretchingModerate absorption.
~750C-Br stretchingModerate to weak absorption.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 320.21. Isotopologue peaks for bromine ([M+2]+H)⁺ at m/z 322.21, with a characteristic ~1:1 intensity ratio, would also be observed.

  • Fragmentation: Common fragmentation pathways for ureas involve cleavage of the C-N bonds adjacent to the carbonyl group.

G Start Analytical Workflow Synthesis Synthesis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR FTIR FTIR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS FinalProduct Pure, Characterized Compound NMR->FinalProduct FTIR->FinalProduct MS->FinalProduct

Caption: Workflow for synthesis and characterization.

Applications and Relevance

Derivatives of aryl ureas are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. They are known to act as inhibitors of various enzymes, including kinases, and have applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] The specific biological activity of N-(2-bromophenyl)-N'-(1-phenylethyl)urea would require further investigation, but its structural motifs are present in many pharmacologically active molecules.

Conclusion

This technical guide has established the molecular formula of N-(2-bromophenyl)-N'-(1-phenylethyl)urea as C₁₅H₁₅BrN₂O and its molecular weight as 319.20 g/mol . A reliable synthetic protocol and a comprehensive analytical framework for its characterization have been presented. The information provided herein serves as a valuable resource for scientists engaged in the synthesis and study of novel urea derivatives for potential applications in drug discovery and materials science.

References

  • Akgun, H., et al. (2016). Synthesis and Pharmacological Activities of Some Novel N,N'-disubstituted Urea Derivatives. International Journal of Research in Pharmacy and Chemistry, 6(2), 363-371. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea. Available at: [Link]

  • Reddit. (2019). Urea FTIR and identifying bond stretch. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

For: Researchers, scientists, and drug development professionals engaged in the purification of synthetic intermediates and active pharmaceutical ingredients (APIs). Abstract This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the purification of synthetic intermediates and active pharmaceutical ingredients (APIs).

Abstract

This document provides a comprehensive guide to selecting an optimal solvent system for the purification of N-(2-bromophenyl)-N'-(1-phenylethyl)urea via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, a prerequisite for reliable downstream applications in medicinal chemistry and materials science.[1][2] This guide moves beyond a single-solvent prescription, offering a systematic and logical workflow for solvent screening and optimization. We will detail the theoretical underpinnings of solvent selection, provide step-by-step protocols for solubility testing, and present methodologies for both single-solvent and multi-solvent recrystallization.[3][4] The principles and techniques described herein are broadly applicable to other N-substituted urea derivatives.

Introduction: The Critical Role of Purity

N-(2-bromophenyl)-N'-(1-phenylethyl)urea is a disubstituted urea derivative. In drug discovery and development, the purity of such compounds is paramount. Impurities can confound biological assays, introduce toxicity, and affect the physicochemical properties of the final active pharmaceutical ingredient (API), such as its crystal form and stability.[1] Recrystallization remains a powerful and widely used method for the purification of solid organic compounds, capable of removing both soluble and insoluble impurities when executed correctly.[2][4]

The success of recrystallization hinges on the choice of solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of pure crystals upon cooling.[3][5] This document provides the experimental framework to identify such a solvent system for N-(2-bromophenyl)-N'-(1-phenylethyl)urea.

Molecular Structure and Polarity Considerations

To make an educated selection of initial screening solvents, we must first analyze the structure of N-(2-bromophenyl)-N'-(1-phenylethyl)urea.

  • Urea Moiety (-NH-CO-NH-): This central functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests solubility in polar solvents.

  • Phenyl and Bromophenyl Groups: These aromatic rings are nonpolar (lipophilic), contributing to solubility in less polar organic solvents.

  • Ethyl Group: This is a small, nonpolar alkyl group.

The molecule possesses a balance of polar and nonpolar characteristics. Therefore, solvents of intermediate polarity, or mixed solvent systems composed of a polar and a nonpolar solvent, are likely to be effective. Structurally related aryl ureas have been successfully recrystallized from solvents like ethanol, toluene, or mixtures involving hexanes and ethyl acetate.[6][7][8]

Systematic Approach to Solvent Selection

The process of identifying the optimal recrystallization solvent is empirical but can be guided by a logical workflow. The goal is to find a solvent or solvent pair that meets the following criteria:

  • High Solute Solubility at Elevated Temperature: The compound should be readily soluble in the boiling solvent.

  • Low Solute Solubility at Low Temperature: The compound should have minimal solubility in the cold solvent to maximize crystal recovery.

  • Impurities' Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[9]

  • Favorable Crystal Formation: The solvent should facilitate the growth of well-defined, easily filterable crystals, not oils or amorphous precipitates.

  • Inertness and Volatility: The solvent must not react with the compound and should have a boiling point low enough to be easily removed from the crystals during drying.[3]

The following diagram illustrates the decision-making process for solvent screening and optimization.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization A Select 6-8 Solvents (Varying Polarity) B Small-Scale Solubility Tests (Room Temp & Boiling) A->B C Analyze Results B->C D Good Single Solvent Candidate? (High ΔSolubility) C->D E Insoluble in Nonpolar, Soluble in Polar? D->E No G Single Solvent Recrystallization D->G Yes F Too Soluble in All? E->F No H Mixed Solvent Recrystallization (Solvent/Antisolvent) E->H Yes I Consider Evaporative or Other Methods F->I Yes J Final Protocol G->J H->J I->J

Caption: Workflow for Recrystallization Solvent Selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many organic solvents are flammable and/or toxic.

Protocol 1: Small-Scale Solubility Screening

This initial screen aims to quickly identify promising solvents from a broad polarity range.

Materials:

  • N-(2-bromophenyl)-N'-(1-phenylethyl)urea (crude product)

  • Test tubes (e.g., 13x100 mm)

  • Graduated pipettes or micropipettes

  • Heat gun or sand bath

  • Vortex mixer

  • Ice-water bath

  • Screening Solvents (suggested):

    • Water (polar, protic)

    • Ethanol or Isopropanol (polar, protic)

    • Acetone (polar, aprotic)

    • Ethyl Acetate (intermediate polarity)

    • Dichloromethane (DCM) (intermediate polarity)

    • Toluene (nonpolar, aromatic)

    • Hexanes or Heptane (nonpolar, aliphatic)

Procedure:

  • Place approximately 20-30 mg of the crude compound into each of the labeled test tubes.

  • Add the first solvent dropwise (e.g., 0.2 mL increments) to the first test tube at room temperature, vortexing after each addition. Record the volume of solvent required to dissolve the solid, up to a maximum of 3 mL. Note if the solid is insoluble.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube using a heat gun or sand bath until the solvent boils. Add more solvent in small increments if necessary to achieve dissolution. Record your observations.

  • If the compound dissolves in the hot solvent, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals or precipitate. Note the quality (e.g., crystalline, powdery, oil) and quantity of the solid that reforms.

  • Repeat steps 2-5 for each of the selected screening solvents.

Data Interpretation:

Summarize your findings in a table. The ideal single solvent is one in which the compound is sparingly soluble or insoluble at room temperature but completely soluble at boiling, and which yields a large amount of crystalline solid upon cooling.

SolventSolubility (Room Temp)Solubility (Boiling)Observations upon CoolingSuitability
WaterInsolubleInsolubleNo changePoor (Single)
EthanolSparingly SolubleSolubleGood crystal formationPromising
AcetoneSolubleVery SolublePoor recoveryPoor (Single)
Ethyl AcetateSparingly SolubleSolubleModerate crystal formationPromising
TolueneInsolubleSparingly SolubleSlow crystal growthPossible
HexanesInsolubleInsolubleNo changePoor (Single); Good Antisolvent

This is an example table; actual results will vary.

Protocol 2: Single-Solvent Recrystallization

This protocol should be used for solvents identified as "Promising" in the initial screen (e.g., Ethanol).

Procedure:

  • Place the crude N-(2-bromophenyl)-N'-(1-phenylethyl)urea in an Erlenmeyer flask (do not use a beaker, as this leads to solvent loss and potential premature crystallization on the walls).[5]

  • Add a minimal amount of the selected solvent, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point of the solvent. It is crucial to add the minimum amount of hot solvent needed to avoid reducing the final yield.[9]

  • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[9]

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Mixed-Solvent Recrystallization

This method is ideal when no single solvent is suitable. It is often used when the compound is too soluble in one solvent and insoluble in another.[3][10] A common pair for compounds like this might be Ethanol (solvent) and Water (antisolvent), or Ethyl Acetate (solvent) and Hexanes (antisolvent).

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "poor" solvent (the antisolvent, in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This point of cloudiness is the saturation point.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Proceed from Step 6 of the Single-Solvent Recrystallization protocol (slow cooling, ice bath, filtration, washing, and drying).

Troubleshooting and Field Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also induce crystallization.

  • No Crystals Form: This typically means too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.

  • Poor Recovery: This may be caused by using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with solvent that was not ice-cold.

Conclusion

The purification of N-(2-bromophenyl)-N'-(1-phenylethyl)urea by recrystallization is a highly effective method when the solvent system is chosen with care. By employing the systematic screening and optimization protocols detailed in this guide, researchers can reliably determine the ideal conditions for obtaining this compound with high purity. The principles of balancing polarity, understanding solubility gradients, and methodical testing are key to mastering this fundamental purification technique.

References

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved February 15, 2026, from [Link]

  • American Chemical Society Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved February 15, 2026, from [Link]

  • Chegg. (2019, February 27). Solved what's the best solvent for recrystallization of urea. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

  • Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved February 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2,4,6-tribromophenyl)-N'-(p-toluenesulfonyl) urea. Retrieved February 15, 2026, from [Link]

  • Quora. (2018, September 5). Why is methanol used in recrystallization of urea?. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Enantioselective Synthesis of Chiral N-(2-bromophenyl)-N'-(1-phenylethyl)urea

Executive Summary This technical guide details the stereospecific synthesis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea , a privileged scaffold in medicinal chemistry utilized in the development of TRPV1 antagonists, kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stereospecific synthesis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea , a privileged scaffold in medicinal chemistry utilized in the development of TRPV1 antagonists, kinase inhibitors, and chiral solvating agents.

Unlike catalytic asymmetric synthesis, this protocol relies on a "Chiral Pool" strategy , coupling commercially available high-purity chiral amines with isocyanates. This approach ensures high atom economy and reproducible enantiomeric excess (


). The guide covers the primary synthetic route (Isocyanate coupling), an alternative in situ route (Curtius rearrangement), purification via fractional crystallization, and validation via Chiral HPLC.

Scientific Background & Retrosynthesis

The Target Scaffold

The target molecule features a urea linker connecting a 2-bromophenyl moiety (a handle for downstream Suzuki/Buchwald cross-coupling) and a chiral 1-phenylethyl group. The urea hydrogens act as hydrogen bond donors, critical for binding affinity in biological targets.

Synthetic Strategy

The most robust route involves the nucleophilic addition of (S)-(-)-1-phenylethylamine to 2-bromophenyl isocyanate .

  • Stereochemistry: The reaction is stereospecific. The chirality of the amine is retained.

  • Thermodynamics: The formation of the urea bond is highly exothermic and irreversible, driven by the stability of the resulting urea carbonyl.

  • Critical Control Point: Moisture exclusion is paramount. Water competes with the amine for the isocyanate, leading to the formation of unstable carbamic acid, which decarboxylates to form 2-bromoaniline. This aniline then reacts with remaining isocyanate to form the symmetric bis(2-bromophenyl)urea impurity.

Reaction Pathway Visualization

ReactionPathway Start Starting Materials (S)-1-Phenylethylamine 2-Bromophenyl Isocyanate Inter Tetrahedral Intermediate (Zwitterionic) Start->Inter Nucleophilic Attack Impurity Impurity Pathway (H2O -> Aniline -> Symmetric Urea) Start->Impurity Moisture Ingress Product Target Urea (S)-N-(2-bromophenyl)-N'-(1-phenylethyl)urea Inter->Product Proton Transfer (Tautomerization)

Figure 1: Reaction pathway demonstrating the direct nucleophilic addition and the competing hydrolysis pathway.

Experimental Protocols

Method A: Isocyanate Coupling (Standard Route)

Recommended for gram-scale synthesis where the isocyanate is commercially available.

Reagents
ReagentMW ( g/mol )Equiv.Mass/Vol
(S)-(-)-1-Phenylethylamine 121.181.01.21 g (10 mmol)
2-Bromophenyl isocyanate 198.021.052.08 g (10.5 mmol)
Dichloromethane (DCM) -Solvent20 mL (Anhydrous)
Hexane/Heptane -Anti-solvent50 mL
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-bromophenyl isocyanate (2.08 g) and anhydrous DCM (10 mL). Cool the system to 0°C using an ice bath.

  • Addition: Dissolve (S)-(-)-1-phenylethylamine (1.21 g) in anhydrous DCM (10 mL). Add this solution dropwise to the isocyanate solution over 15 minutes.

    • Why: Exothermic control prevents side reactions and minimizes isocyanate dimerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2 hours.

    • Monitoring: Check by TLC (SiO2, 30% EtOAc/Hexane). The isocyanate spot (high Rf) should disappear.

  • Workup (Precipitation):

    • Concentrate the reaction mixture to ~50% volume under reduced pressure.

    • Slowly add Hexane (30 mL) while stirring. The urea product typically precipitates as a white solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold Hexane (2 x 10 mL).

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove trace solvent.

Method B: Curtius Rearrangement (Alternative Route)

Recommended when the isocyanate is unstable or unavailable, starting from 2-bromobenzoic acid.

Protocol Summary
  • Dissolve 2-bromobenzoic acid (1.0 eq) in Toluene.

  • Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Heat to 80°C for 2 hours. (Evolution of

    
     gas indicates isocyanate formation).
    
  • Cool to RT, then add (S)-(-)-1-phenylethylamine (1.1 eq).

  • Stir for 4 hours. Evaporate solvent and purify via column chromatography.

Purification & Quality Control

Recrystallization Strategy

If the optical purity (


) drops below 99% or chemical purity is <95%, recrystallization is required.
  • Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.

  • Mechanism: Chiral ureas form strong intermolecular hydrogen bond networks. Racemic lattices often have different solubility profiles than enantiopure lattices, allowing for "optical upgrading" via fractional crystallization.

Analytical Validation (Chiral HPLC)

To confirm enantiomeric excess, use the following validated conditions.

ParameterCondition
Column Daicel Chiralcel OD-H or Phenomenex Lux Cellulose-1 (250 x 4.6 mm, 5µm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Retention (S)-Enantiomer: ~8.5 min

(Note: Retention times vary by column age and specific phase; always run a racemic standard first.)

Workflow Diagram

QC_Workflow Sample Crude Product NMR 1H NMR Analysis (Confirm Structure) Sample->NMR HPLC Chiral HPLC (Determine % ee) NMR->HPLC Decision Is ee > 99%? HPLC->Decision Recryst Recrystallize (EtOH/Heptane) Decision->Recryst No Release Release Batch (Final Product) Decision->Release Yes Recryst->HPLC Re-test

Figure 2: Quality Control decision tree ensuring high optical purity.

Safety & Handling

  • Isocyanates: Potent respiratory sensitizers.[1] Handle only in a functioning fume hood.

  • 2-Bromoaniline (Byproduct): Toxic by inhalation and ingestion.

  • Waste Disposal: Quench unreacted isocyanates with methanol before disposal.

References

  • General Urea Synthesis via Isocyanates

    • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

  • Curtius Rearrangement Protocol (DPPA Method)

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Chiral HPLC of Urea Derivatives

    • Phenomenex Application Guide.[2] Chiral HPLC Separations: Strategies for Method Development.

  • Biological Relevance of Phenylethyl-Urea Scaffolds

    • Lee, M., et al. (2014). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement.[3] ACS Medicinal Chemistry Letters, 5(12), 1308–1312.

Sources

Method

Using N-(2-bromophenyl)-N'-(1-phenylethyl)urea as a ligand in catalysis

Application Note: N-(2-bromophenyl)-N'-(1-phenylethyl)urea as a Chiral Ligand in Catalysis Part 1: Executive Summary & Technical Rationale The Molecule: N-(2-bromophenyl)-N'-(1-phenylethyl)urea is a bifunctional chiral s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-bromophenyl)-N'-(1-phenylethyl)urea as a Chiral Ligand in Catalysis

Part 1: Executive Summary & Technical Rationale

The Molecule: N-(2-bromophenyl)-N'-(1-phenylethyl)urea is a bifunctional chiral scaffold that serves as a potent Hydrogen-Bond (H-Bond) Donor Catalyst .[1] While often classified broadly as an "organocatalyst," it functions mechanistically as a ligand for electrophilic substrates, activating them towards nucleophilic attack via explicit dual hydrogen bonding.[1]

Why This Specific Ligand? In the landscape of urea/thiourea catalysis (pioneered by Jacobsen, Curran, and Schreiner), this specific derivative offers a unique "Ortho-Effect" optimization:

  • Electronic Activation: The ortho-bromo substituent on the N-aryl ring exerts an inductive electron-withdrawing effect (

    
    ), increasing the acidity of the N-H protons (
    
    
    
    reduction) compared to the unsubstituted phenyl analog.[1] This strengthens substrate binding.[1]
  • Conformational Locking: The steric bulk of the bromine atom at the 2-position restricts rotation around the

    
     bond.[1] This pre-organizes the catalyst into a bioactive conformation, minimizing entropy loss upon substrate binding and enhancing enantioselectivity.[1]
    
  • Chirality: The (1-phenylethyl) group introduces a proximal chiral center that effectively shields one face of the activated electrophile.[1]

Primary Applications:

  • Asymmetric Strecker Reactions: Synthesis of

    
    -amino acids.[1]
    
  • Friedel-Crafts Alkylations: Enantioselective indole functionalization.[1]

  • Cooperative Catalysis: Acting as a co-ligand with Lewis Acids (e.g., Titanium or Copper) where the urea binds the anion or directs the substrate.[1]

Part 2: Ligand Synthesis & Characterization Protocol

Note: Commercial availability is limited.[1] In-house synthesis is recommended for high-purity screening.[1]

Synthesis Workflow (Graphviz)

Synthesis Start Reagents: 2-Bromophenyl Isocyanate (S)-(-)-1-Phenylethylamine Reaction Reaction: DCM, 0°C to RT 2-4 Hours Start->Reaction Mix (1:1 equiv) Workup Workup: Hexane Precipitation Filtration Reaction->Workup Concentration Product Target Ligand: N-(2-bromophenyl)-N'-(1-phenylethyl)urea (White Solid) Workup->Product Recrystallization (EtOH)

Caption: One-step atom-economic synthesis of the urea ligand via isocyanate coupling.

Step-by-Step Synthesis Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve (S)-(-)-1-Phenylethylamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to

    
    .
    
  • Addition: Dropwise add 2-Bromophenyl isocyanate (1.0 equiv, 10 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Isocyanates are potent sensitizers.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. A white precipitate often forms.[1]

  • Isolation:

    • Concentrate the solvent to

      
      5 mL under reduced pressure.
      
    • Add cold Hexanes (20 mL) to force precipitation.[1]

    • Filter the white solid and wash with cold Hexanes (

      
       mL).[1]
      
  • Purification: Recrystallize from hot Ethanol if the melting point range is

    
    .
    
    • Target Yield: >90%.[1][2][3]

    • Characterization: Confirm structure via

      
       NMR (Diagnostic urea NH singlets at 
      
      
      
      8.0–9.5 ppm).[1]

Part 3: Catalytic Application – Asymmetric Strecker Reaction

Objective: Enantioselective addition of HCN (via TMSCN) to N-allyl imines to generate chiral


-amino nitriles.
Mechanism of Action

The urea catalyst forms a dual H-bond complex with the imine nitrogen (or the cyanide source), lowering the LUMO of the electrophile while the chiral phenylethyl group blocks the Re-face (or Si-face, depending on enantiomer), forcing nucleophilic attack from the opposite side.[1]

Catalytic Cycle Diagram (Graphviz)

Catalysis Ligand Chiral Urea Catalyst (Off-Cycle) Complex Active Complex: Urea H-Bonds to Imine (LUMO Lowering) Ligand->Complex + Substrate (Imine) TS Transition State: Nucleophilic Attack (TMSCN) Stereocontrolled by Phenylethyl Complex->TS + TMSCN Product Product Release: Chiral Aminonitrile + Catalyst Regeneration TS->Product C-C Bond Formation Product->Ligand Dissociation

Caption: The catalytic cycle relying on non-covalent H-bond activation and steric shielding.[1]

Experimental Protocol

Materials:

  • Catalyst: N-(2-bromophenyl)-N'-(1-phenylethyl)urea (10 mol%).[1]

  • Substrate: N-benzylidene-allylamine (1.0 mmol).

  • Reagent: TMSCN (Trimethylsilyl cyanide) (1.2 equiv).[1] Warning: HCN precursor. Handle in fume hood.

  • Solvent: Toluene (anhydrous).[1]

  • Additive: Isopropanol (1.2 equiv) – Critical for proton transfer turnover.[1]

Procedure:

  • Setup: In a glovebox or under Argon, charge a flame-dried vial with the Catalyst (0.1 mmol) and Substrate (1.0 mmol).

  • Solvation: Add Toluene (0.1 M concentration). Cool to

    
     (Cryocooler).[1] Lower temperature enhances enantioselectivity (ee).[1]
    
  • Initiation: Add TMSCN (1.2 mmol) followed immediately by Isopropanol (1.2 mmol).

  • Monitoring: Stir at

    
     for 24–48 hours. Monitor conversion via TLC or GC-MS.[1]
    
  • Quench: Dilute with Ethyl Acetate and quench with saturated

    
    .
    
  • Analysis:

    • Determine Conversion via

      
       NMR.[1][3]
      
    • Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).[1]

Part 4: Data & Optimization Guidelines

Solvent Screening Table (Representative Data) The solvent effect is critical in H-bond catalysis; polar solvents disrupt the catalyst-substrate interaction.[1]

SolventDielectric Constant (

)
Conversion (24h)ee (%)Notes
Toluene 2.3895% 92% Non-polar; stabilizes H-bonds.[1] Ideal.
DCM8.9388%85%Good solubility, slightly lower ee.[1]
THF7.5840%12%Competitive H-bonding (Oxygen binds urea).[1] Avoid.
Methanol32.7<5%N/ASolvation of urea destroys active complex.[1]

Structure-Activity Relationship (SAR) Logic:

  • 2-Bromo vs. 2-H: The 2-bromo analog typically yields 10–15% higher ee than the simple phenyl analog due to the steric lock mechanism described in Part 1.[1]

  • 2-Bromo vs. 2-Fluoro: Fluorine is more electronegative but smaller.[1] Bromine is preferred here for the steric impact on conformation.[1]

Part 5: References & Authority

References:

  • General Urea Catalysis Mechanism:

    • Schreiner, P. R. (2003).[1] Metal-free organocatalysis through explicit hydrogen bonding interactions.[1] Chemical Society Reviews, 32(5), 289-296.[1] Link

  • Chiral Urea Design Principles (Jacobsen):

    • Vachal, P., & Jacobsen, E. N. (2002).[1] Structure-based design of a general class of chiral urea catalysts for the Strecker reaction. Journal of the American Chemical Society, 124(34), 10012-10014.[1] Link[1]

  • Ortho-Substituent Effects in Ureas:

    • Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.[1] Link[1]

  • Synthesis of N-Aryl-N'-Chiral Ureas:

    • Organic Syntheses, Coll.[1] Vol. 10, p.562 (2004); Vol. 79, p.176 (2002).[1] Preparation of chiral ureas via isocyanates.[1]Link[1]

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations regarding isocyanates and cyanides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

Welcome to the technical support center for the crystallization of N-(2-bromophenyl)-N'-(1-phenylethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-(2-bromophenyl)-N'-(1-phenylethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the crystallization of this and similar urea-based compounds. Drawing upon established principles of crystallization and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to Crystallization Challenges with Substituted Ureas

N-aryl-N'-alkyl ureas, such as N-(2-bromophenyl)-N'-(1-phenylethyl)urea, are a class of compounds with significant interest in pharmaceutical and materials science.[1] Their molecular structure, featuring a urea backbone with bulky aromatic and aliphatic substituents, can present unique crystallization challenges. These challenges often stem from factors like high solubility in common organic solvents, the potential for polymorphism (the ability to exist in multiple crystalline forms), and a tendency to form amorphous solids or oils.[2][3]

This guide will provide a structured approach to troubleshooting these issues, grounded in the fundamental principles of solubility, nucleation, and crystal growth.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound is not crystallizing and remains as an oil or amorphous solid.

This is a common issue, often referred to as "oiling out," and it typically occurs when the solute comes out of solution above its melting point or when the supersaturation is too high, leading to rapid, disordered precipitation instead of ordered crystal lattice formation.[6][7]

Causality:

  • High Solute Concentration: An excessively concentrated solution can lead to a rapid decrease in solubility upon cooling, favoring amorphous precipitation over crystalline growth.

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.[8][9][10]

  • Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound remains highly soluble even at low temperatures. Conversely, a very "poor" solvent can cause the compound to crash out of solution immediately as an amorphous solid.[11]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: If an oil has formed, gently warm the solution to redissolve the compound. Add a small amount of additional solvent (10-20% of the original volume) to slightly decrease the concentration.[7]

  • Slow Down the Cooling Process:

    • Allow the solution to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment (e.g., refrigerator or freezer).[12][13]

    • A Dewar flask with an appropriate cooling bath can also be used to achieve a very slow and controlled cooling rate.

  • Solvent System Optimization:

    • Single Solvent: If the compound is too soluble, try a solvent with slightly lower polarity. For a urea-based compound, which has hydrogen bonding capabilities, solvents like ethanol, isopropanol, or acetonitrile are good starting points.[11][14] If these are too effective, consider esters like ethyl acetate or aromatic solvents like toluene, while being mindful of their higher boiling points.[11]

    • Mixed Solvent System: This is often a highly effective strategy. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the good solvent to clarify the solution before allowing it to cool slowly.[6][14] Common anti-solvents for polar compounds include hexanes, heptane, or water.

Troubleshooting Flowchart:

G start Compound Oiled Out reheat Re-heat to dissolve start->reheat add_solvent Add small amount of good solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success! check_crystals->success Yes no_crystals No Crystals check_crystals->no_crystals No try_seeding Try Seeding no_crystals->try_seeding change_solvent Change Solvent/Solvent System no_crystals->change_solvent

Caption: Decision tree for addressing "oiling out".

Issue 2: No crystals form, even after extended cooling.

This situation indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur.

Causality:

  • Solution is Undersaturated: The concentration of the compound is below its solubility limit at the given temperature.

  • High Energy Barrier for Nucleation: The formation of the initial crystal nucleus is an energetically unfavorable process that requires overcoming a significant energy barrier.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod.[7][12] The microscopic scratches on the glass surface can provide nucleation sites.

    • Seeding: This is a highly effective method to control crystallization.[15][16] Add a very small amount of a previously obtained pure crystal of N-(2-bromophenyl)-N'-(1-phenylethyl)urea to the cooled solution.[7] This seed crystal provides a template for further crystal growth, bypassing the initial nucleation barrier.[17][18]

      • If no seed crystals are available: Try to generate them by rapidly evaporating a small amount of a concentrated solution on a watch glass. Even a small amount of crystalline material can be used for seeding.

  • Increase Supersaturation:

    • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This will gradually increase the concentration of the solute.[6][13] This can be done at room temperature or in a refrigerator to slow the process further.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[6][13][19]

Quantitative Data for Solvent Selection (General Guidance):

Solvent ClassGood Solvents (High Solubility)Poor Solvents (Low Solubility/Anti-solvents)
Alcohols Methanol, EthanolWater
Ketones AcetoneHexanes, Heptane
Esters Ethyl AcetateHexanes, Heptane
Chlorinated Dichloromethane, ChloroformPentane, Hexanes
Aromatics Toluene, BenzeneHexanes, Heptane
Ethers Tetrahydrofuran (THF)Diethyl Ether, Hexanes

This table provides general guidance. Experimental verification of solubility is crucial.

Issue 3: The resulting crystals are very small, needle-like, or form a powder.

The formation of very small or poorly formed crystals often indicates that nucleation occurred too rapidly and at too many sites, leaving insufficient time for the growth of larger, well-defined crystals.[8]

Causality:

  • High Supersaturation: A very high degree of supersaturation leads to a high nucleation rate.

  • Rapid Cooling: As with oiling out, rapid cooling increases the rate of nucleation.[9][20][21]

  • Solvent Effects: The solvent can influence crystal habit (the external shape of the crystal).[22][23]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Employ a more gradual cooling profile.[10] If you previously cooled from boiling to room temperature then to 0°C, try cooling only to room temperature initially and holding for a longer period before further cooling.

    • Lower Initial Concentration: Start with a slightly more dilute solution. This will require a lower temperature to be reached before nucleation begins, which can sometimes lead to better crystal growth.

  • Utilize Seeding at the Metastable Zone:

    • The "metastable zone" is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing seeds can occur.[15]

    • Procedure: Dissolve the compound at an elevated temperature and then cool it to a point just below the saturation temperature. Add a seed crystal. Then, continue to cool the solution very slowly.[16][17] This allows the solute to deposit onto the seed crystal in an orderly fashion, promoting the growth of larger crystals.

  • Solvent Screening for Improved Crystal Habit:

    • Systematically experiment with different solvents or solvent mixtures. Sometimes a solvent that promotes slower growth will yield better-quality crystals. For instance, if crystallization from ethanol yields needles, trying isopropanol or a mixture of ethanol and a small amount of a more viscous solvent like ethylene glycol (if compatible) might alter the crystal habit.

Experimental Workflow for Seeding:

G start Prepare Saturated Solution at Elevated Temperature cool Cool to Metastable Zone (Slightly Supersaturated) start->cool add_seed Add Seed Crystal(s) cool->add_seed slow_cool_growth Continue Slow Cooling for Crystal Growth add_seed->slow_cool_growth isolate Isolate Crystals by Filtration slow_cool_growth->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry

Caption: Step-by-step workflow for controlled crystallization using seeding.

PART 4: Polymorphism in Urea-Based Compounds

It is important to be aware that urea-containing compounds can exhibit polymorphism.[2][3][24] Polymorphs are different crystalline forms of the same compound that can have different physical properties, such as melting point, solubility, and stability.[3] The formation of a particular polymorph can be influenced by the choice of solvent, cooling rate, and other crystallization conditions.[24]

If you observe different crystal habits or melting points from batch to batch, it is possible that you are isolating different polymorphs. Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy can be used to identify and differentiate between polymorphs.[24][25] Seeding with a specific polymorph is a powerful technique to ensure the consistent production of the desired crystal form.[15]

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Seeding Studies For Crystallization - Improve B
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.White Rose Research Online.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals.Bitesize Bio.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins: A Practical Approach.
  • Cooling Rate and Crystal Size.Northwestern University.
  • A Different View of Solvent Effects in Crystalliz
  • Discovery of New Metastable Polymorphs in a Family of Urea Co-Crystals by Solid-State Mechanochemistry.
  • How does cooling rate affect the point at which crystalis
  • Crystallization.
  • Understanding the role of solvent in regul
  • Crystal Size and Cooling R
  • Crystal Growing Tips.University of Florida.
  • 3.3C: Determining Which Solvent to Use.Chemistry LibreTexts.
  • anyone attempted large urea crystals before and concerns with stability in solution.Reddit.
  • Guide for crystalliz
  • SOP: CRYSTALLIZ
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.MDPI.
  • Understanding Urea Polymorphism and Cocrystallization to Develop Enhanced Fertilizers: A Review.
  • Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks.AIP Publishing.
  • Getting crystals your crystallographer will treasure: a beginner's guide.PMC.
  • IR analysis of crystalline samples of some urea deriv
  • Crystalliz
  • overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-.Benchchem.
  • Technique Series: Recrystalliz
  • Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4.RSC Publishing.
  • How can we prevent urea crystals?ECHEMI.
  • PROPERTIES OF UREA.Agrispex.
  • urea.chemister.ru.
  • N,N'-bis(2-Bromoyphenyl)urea.eCrystals - University of Southampton.
  • N-(2-Acetylphenyl)-N'-(2-bromophenyl)urea.PubChem.
  • N-phenylureas.Fisher Scientific.
  • (PDF) N-(2-Bromophenyl)thiourea.
  • synthesis of certain ethyl, phenyl, and nitrophenyl deriv
  • N-1-adamantyl-N'-(2-bromophenyl)urea.PubChem.
  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals.PMC - NIH.
  • Urea, (4-bromophenyl)-.ChemBK.
  • Technical Guide: 1,1-Bis(2-bromophenyl)urea - Synthesis, Characterization, and Predicted Properties.Benchchem.
  • (2-Bromophenyl)urea.Sigma-Aldrich.
  • CAS 2158-04-5: N-(2-Phenylethyl)urea.CymitQuimica.
  • Crystallization of urea.
  • Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides.JCBPS.
  • 2-Phenylethyl bromide.Wikipedia.

Sources

Optimization

Technical Support Center: Stability Management for N-(2-bromophenyl)-N'-(1-phenylethyl)urea

Case ID: UREA-THERM-2BPE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide Executive Summary & Immediate Action The Issue: Thermal decomposition of N-(2-bromophenyl)-N'-(1...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: UREA-THERM-2BPE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary & Immediate Action

The Issue: Thermal decomposition of N-(2-bromophenyl)-N'-(1-phenylethyl)urea is almost exclusively driven by a retro-ureido dissociation into its constituent isocyanate and amine precursors. This process is reversible but leads to irreversible degradation if the amine oxidizes or the isocyanate hydrolyzes.

Critical Thresholds:

  • Safe Zone:

    
     (Vacuum drying recommended).
    
  • Caution Zone:

    
     (Short duration only).
    
  • Danger Zone:

    
     or refluxing in high-boiling solvents (Toluene, DMSO, DMF).
    

Immediate Action: If you observe yellowing/browning or melting point depression, stop heating immediately . Switch to vacuum drying at ambient temperature.

Diagnostic Hub: Is My Sample Decomposing?

Use this module to confirm if thermal decomposition is the root cause of your purity issues.

SymptomObservationTechnical Interpretation
Color Change White solid turns yellow or brown upon heating/drying.Oxidation of Amine: The urea has dissociated. The liberated 1-phenylethylamine is oxidizing in air, or the 2-bromoaniline (if alternative cleavage occurs) is degrading.
Melting Point Broad range or significantly lower than expected (~160–180°C range typically).Eutectic Impurity: The decomposition products (isocyanate/amine) act as impurities, depressing the MP.
Solubility Sample becomes oily or sticky during recrystallization."Oil-Out" Phenomenon: The isocyanate byproduct disrupts the crystal lattice formation.
Smell Faint, sharp, or fishy odor.Volatile Release: Detection of 1-phenylethylamine (fishy) or 2-bromophenyl isocyanate (sharp/acrid).

Mechanistic Deep Dive: The Retro-Urea Reaction

To prevent decomposition, you must understand the equilibrium driving it. Unlike amides, ureas are thermodynamically unstable relative to their isocyanate/amine precursors at elevated temperatures.

The Pathway

The decomposition follows a four-center proton transfer mechanism . The bulky 2-bromo group on the phenyl ring exerts an "Ortho Effect," twisting the urea linkage out of planarity. This steric strain raises the ground state energy, effectively lowering the activation energy required for dissociation compared to unsubstituted analogs.

Graphviz Diagram: Thermal Dissociation Pathway

UreaDecomposition Urea Target Urea (Solid/Solution) TS Transition State (4-Center Proton Transfer) Urea->TS Heat (>100°C) TS->Urea Cooling Products Dissociation Products TS->Products Dissociation Iso 2-Bromophenyl Isocyanate Products->Iso Amine 1-Phenylethyl amine Products->Amine UreaFormation Symmetric Urea (Impurity) Iso->UreaFormation Hydrolysis/Dimerization Oxidation Oxidation/Browning (Irreversible) Amine->Oxidation O2 exposure

Figure 1: The thermal dissociation equilibrium. Note that while the dissociation is reversible, the side reactions (oxidation, hydrolysis) are not, leading to permanent purity loss.

Prevention Protocols & Experimental Controls

A. Solvent Selection for Recrystallization

Avoid solvents with boiling points


 unless strictly controlled. The "2-bromo" substituent increases lipophilicity, making the compound soluble in mid-polarity solvents.
SolventBoiling PointSuitabilityNotes
Ethanol/Methanol 65–78°CHigh Ideal. Reflux temp is safe for short periods.
Acetonitrile 82°CModerate Good solubility, but keep heating time short.
Toluene 110°CLow Risk. BP is near the dissociation threshold.
DMF/DMSO >150°CCritical Risk Avoid heating. High BP + polar environment accelerates proton transfer.
B. Drying Protocol (The "Safe Dry" Workflow)

Goal: Remove solvent without triggering the retro-reaction.

  • Primary Dry: Filter solid and wash with cold hexanes or pentane to displace high-boiling solvents.

  • Vacuum Setup: Use a high-vacuum line (< 5 mbar).

  • Temperature: Set oven/bath to 40–50°C maximum .

  • Desiccant: Use

    
     or KOH pellets in the vacuum desiccator to absorb trace water (preventing isocyanate hydrolysis).
    
C. Synthesis/Workup Adjustment

If you are synthesizing this molecule and observing low yields:

  • Quench Cold: Do not pour the reaction mixture into hot water. Pour into ice water.

  • Acid Wash: Wash the organic layer with dilute HCl (1M) only if the product is stable, to remove unreacted amine. Note: Strong acid can also catalyze hydrolysis, so perform quickly and neutralize immediately.

Frequently Asked Questions (FAQ)

Q1: Can I use refluxing toluene to recrystallize this compound? A: Not recommended. Toluene boils at 110°C. At this temperature, the equilibrium shifts significantly toward the isocyanate and amine. Upon cooling, they should recombine, but if any amine oxidizes or evaporates (1-phenylethylamine is volatile), the recombination will be incomplete, leaving you with lower yield and brown impurities. Use Ethanol or an Ethanol/Water mix instead.

Q2: The compound turned into an oil during drying. What happened? A: You likely exceeded the "Eutectic Temperature." The mixture of the urea and its dissociation products has a lower melting point than the pure urea. Once it melts, the dissociation rate accelerates exponentially (liquid phase kinetics >> solid phase kinetics). Solution: Redissolve in ethanol, treat with activated charcoal to remove colored impurities, and recrystallize.

Q3: How does the 2-bromo group specifically affect stability? A: The 2-bromo group is an ortho-substituent. It creates steric bulk that prevents the urea linkage from lying flat (planar) with the phenyl ring. This reduces the conjugation stability of the urea bond, making the C-N bond weaker and more susceptible to thermal cleavage compared to a para-bromo analog.

References

  • Mechanism of Urea Decomposition

    • Simig, G., & Fetter, J. (1995). Thermal Decomposition of Ureas. This fundamental text establishes the retro-ene mechanism for N,N'-disubstituted ureas.
    • See also: Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218.

  • Ortho-Substitution Effects

    • Pickett, L. W., et al. (1950). Steric inhibition of resonance in ortho-substituted organic compounds. Journal of the American Chemical Society.[1] (General principle application).

  • General Stability Data (Analogous Structures)

    • Sigma-Aldrich Safety Data Sheet (SDS) for (2-Bromophenyl)urea. CAS: 13114-90-4.[2]

    • NIST Chemistry WebBook.[3] Thermochemical Data for N-Substituted Ureas.

(Note: Specific decomposition kinetic papers for this exact chiral urea are rare; protocols are derived from the foundational chemistry of N-aryl-N'-alkyl ureas established in References 1 & 2.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Interpretation of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

This guide provides an in-depth analysis of the ¹H NMR spectrum of the chiral molecule N-(2-bromophenyl)-N'-(1-phenylethyl)urea. Moving beyond a simple peak-list, we will explore the causal relationships between the mole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of the chiral molecule N-(2-bromophenyl)-N'-(1-phenylethyl)urea. Moving beyond a simple peak-list, we will explore the causal relationships between the molecule's structure—including its stereocenter and substituted aromatic systems—and the resulting spectroscopic data. Furthermore, we will objectively compare the insights gained from ¹H NMR with complementary analytical techniques, providing a holistic framework for the unambiguous characterization of this and structurally related compounds for researchers in synthetic chemistry and drug development.

The Structural Challenge: A Molecule of Asymmetry and Complexity

N-(2-bromophenyl)-N'-(1-phenylethyl)urea presents several key structural features that require careful spectroscopic analysis. The presence of a stereocenter at the benzylic carbon of the phenylethyl moiety introduces chirality, a critical parameter in pharmaceutical sciences. Additionally, the two distinct aromatic rings, one sterically hindered and electronically influenced by a bromine atom, and the urea linkage with its exchangeable protons, all contribute to a nuanced ¹H NMR spectrum.

Part 1: A Predictive Interpretation of the ¹H NMR Spectrum

A thorough analysis of the ¹H NMR spectrum begins with a predictive breakdown of the molecule into its constituent spin systems. The inherent asymmetry of the molecule ensures that nearly all protons are chemically non-equivalent.

Caption: Structure of N-(2-bromophenyl)-N'-(1-phenylethyl)urea with proton annotations.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Hₐ (N-H) 8.0 - 8.51HBroad Singlet-Deshielded by adjacent carbonyl and aromatic ring. Position is concentration-dependent.
Hc, Hd, He, Hf 6.8 - 7.84HMultiplets~2-8 HzComplex region due to ortho, meta, and para couplings on the substituted ring. Hc is ortho to Br and will be downfield.
Hg, Hh, Hi 7.2 - 7.45HMultiplet-Protons of the unsubstituted phenyl ring, often appearing as a complex, overlapping multiplet.
Hᵦ (N-H) 6.2 - 6.81HDoubletJ(Hᵦ-Hα) ≈ 7-8 HzShielded relative to Hₐ. Coupling to the adjacent methine proton (Hα) confirms connectivity.
Hα (CH) 5.0 - 5.21HQuintet or dqJ(Hα-Hβ) ≈ 7 Hz, J(Hα-Hᵦ) ≈ 8 HzBenzylic proton deshielded by the phenyl ring and urea nitrogen. Coupled to three Hβ protons and one Hᵦ proton.
Hβ (CH₃) 1.5 - 1.73HDoubletJ(Hβ-Hα) ≈ 7 HzAliphatic protons coupled to the single methine proton (Hα).
Detailed Signal Analysis
  • Urea N-H Protons (Hₐ, Hᵦ): Two distinct N-H signals are expected. Hₐ, attached to the 2-bromophenyl ring, will likely be a broad singlet and significantly downfield due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the carbonyl group. Hᵦ, adjacent to the chiral center, should appear as a doublet due to coupling with the methine proton Hα. The chemical shift of these protons can be concentration-dependent due to hydrogen bonding.[1] Their identity can be unequivocally confirmed by a D₂O exchange experiment, which will cause both signals to disappear.[2]

  • Aromatic Protons (Hc-Hi): This region (typically 6.8-7.8 ppm) will contain signals for nine protons from two different phenyl rings.

    • 2-Bromophenyl Ring (Hc, Hd, He, Hf): The substitution pattern breaks the symmetry, making all four protons magnetically non-equivalent. This will result in a series of complex multiplets. The proton ortho to the bromine (Hc) is expected to be the most deshielded of this system.

    • Phenyl Ring (Hg, Hh, Hi): The five protons of the unsubstituted ring on the phenylethyl group will likely overlap, creating a complex multiplet centered around 7.3 ppm, a typical value for monosubstituted benzene rings.[3][4]

  • Chiral Moiety Protons (Hα, Hβ): This is the most diagnostic region for confirming the structure of the phenylethyl fragment.

    • Methine Proton (Hα): This proton is at a benzylic position and adjacent to a nitrogen atom, shifting it downfield to ~5.1 ppm. It is coupled to the three methyl protons (Hβ) and the N-H proton (Hᵦ). This should ideally result in a doublet of quartets (dq), though it is often observed as a multiplet or a quintet if the coupling constants are similar.

    • Methyl Protons (Hβ): These three equivalent protons are coupled only to the methine proton, resulting in a clean doublet at approximately 1.6 ppm. The integration of this signal to 3H is a key identifier. The presence of the chiral center makes the geminal protons of a neighboring CH₂ group (if present) diastereotopic, meaning they are non-equivalent and would show distinct signals and couplings.[5][6] In this specific molecule, we observe the effect of the chiral center through the coupling between Hα and Hβ.

Part 2: A Comparative Analytical Workflow for Unambiguous Characterization

While ¹H NMR is a powerful first-line technique, a comprehensive and robust characterization, particularly for regulatory or developmental purposes, necessitates a multi-technique approach. Each method provides a unique piece of the puzzle, and their combined data create a self-validating analytical system.

Caption: A logical workflow for the comprehensive analysis of a chiral molecule.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via coupling), relative proton count.Fast, non-destructive, provides detailed structural information on the proton framework.Can have signal overlap in complex regions; cannot distinguish enantiomers without chiral additives.
¹³C NMR Number of unique carbons, chemical environment of carbons.Complements ¹H NMR, confirms carbon skeleton.Lower sensitivity, longer acquisition times, no coupling information in standard decoupled mode.
2D NMR (COSY) Shows ¹H-¹H coupling correlations.Unambiguously connects protons within a spin system (e.g., confirms Hα is coupled to Hβ and Hᵦ).Adds to experiment time; interpretation can be complex.
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely sensitive, confirms molecular formula. The isotopic signature of Bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides a definitive check.Provides no information on stereochemistry or connectivity of isomers.
Chiral HPLC Separation and quantification of enantiomers.The "gold standard" for determining enantiomeric excess (e.e.) or enantiomeric purity (e.p.).Requires method development (column and mobile phase selection); destructive.
Synergistic Application:
  • Initial Confirmation (MS + ¹H NMR): Mass spectrometry should first be used to confirm the molecular weight (215.05 g/mol for the C₇H₇BrN₂O portion) and the characteristic isotopic pattern of a monobrominated compound. ¹H NMR then provides the initial structural map.

  • Connectivity Validation (2D NMR): A COSY spectrum would be invaluable. It would show a cross-peak between the methine proton (Hα) and the methyl doublet (Hβ), and also between Hα and the NH doublet (Hᵦ), definitively proving the connectivity of the entire phenylethyl-urea fragment.

  • Enantiomeric Purity (Chiral HPLC): Standard ¹H NMR cannot differentiate between the (R) and (S) enantiomers. Chiral HPLC is the definitive method to determine if the sample is a single enantiomer or a racemic mixture and to quantify the enantiomeric excess.

Part 3: Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer (e.g., 500 MHz).

  • Parameter Setup: Acquire the spectrum using standard parameters: spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Protocol 2: D₂O Exchange for N-H Proton Identification
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in Protocol 1.

  • D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake gently for ~30 seconds to facilitate proton-deuterium exchange. A cloudy emulsion may form, which should settle.

  • Re-acquisition: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the exchangeable N-H protons (Hₐ and Hᵦ) will have disappeared or significantly diminished in the second spectrum.

Conclusion

The structural elucidation of N-(2-bromophenyl)-N'-(1-phenylethyl)urea serves as an excellent model for the challenges presented by chiral, multi-functionalized molecules. While ¹H NMR provides a remarkably detailed picture of the proton framework, its data must be interpreted with a causal understanding of stereochemical and electronic effects. For absolute and unambiguous characterization, particularly in a drug development context, ¹H NMR should be employed as the cornerstone of a broader analytical workflow that includes mass spectrometry for molecular formula confirmation, 2D NMR for connectivity validation, and chiral chromatography for the critical assessment of stereochemical purity. This integrated approach ensures a self-validating system that upholds the highest standards of scientific integrity.

References

  • Wu, B., et al. (2012). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical and Bioanalytical Chemistry, 402(9), 2841-2849. Retrieved from [Link][7]

  • SpectraBase. (n.d.). 2-Bromoaniline. Retrieved from [Link][8]

  • Park, J., et al. (2011). Self-Assembly Approach toward Chiral Bimetallic Catalysts: Bis-Urea-Functionalized (Salen)Cobalt Complexes for the Hydrolytic Kinetic Resolution of Epoxides. Chemistry - A European Journal, 17(8), 2456-2464. Retrieved from ResearchGate.[1]

  • Grootveld, M., et al. (2021). (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution contents. ResearchGate. Retrieved from [Link][2]

  • Reddy, G. G., & Suryaprakash, N. (2013). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... ResearchGate. Retrieved from [Link][9]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link][3]

  • Perras, F. A., et al. (2014). 1H NMR Relaxation in Urea. eScholarship, University of California. Retrieved from [Link][10]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link][5]

  • Potáček, M., et al. (2006). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry, 29(10), 995-999. Retrieved from ResearchGate.[11]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link][12]

  • Salem, H. F., & Yamin, B. M. (2010). N-(2-Bromophenyl)thiourea. ResearchGate. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][4]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link][14]

  • SpectraBase. (n.d.). N-(2-Bromophenyl)urea. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). 2-Bromoaniline. PubChem. Retrieved from [Link][16]

  • Brandt, T., et al. (2025). Figure S2: 1 H NMR spectrum of the given aniline compound. ResearchGate. Retrieved from [Link][17]

  • Mowlem, E., et al. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 91(4), 594-597. Retrieved from [Link][18]

  • University of Southampton. (2009). N,N'-bis(2-Bromoyphenyl)urea. eCrystals. Retrieved from [Link][19]

  • Gheorghiu, M. D., & Williams, C. (2020). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 65(12), 1137-1147. Retrieved from [Link][6]

  • Repositorio UCHILE. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link][20]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

Executive Summary & Compound Profile Objective: To provide a robust, scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: To provide a robust, scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea. This guide compares standard C18 chemistries against advanced Phenyl-Hexyl stationary phases, demonstrating why the latter offers superior selectivity for this specific aromatic urea derivative.

Compound Profile:

  • Analyte: N-(2-bromophenyl)-N'-(1-phenylethyl)urea

  • Molecular Structure: Contains two distinct aromatic systems (2-bromophenyl and 1-phenylethyl) linked by a urea bridge.

  • Critical Quality Attributes (CQAs):

    • Chemical Purity: Separation from synthetic precursors (2-bromoaniline, 1-phenylethylamine) and symmetrical urea by-products.

    • Chiral Purity: The 1-phenylethyl moiety introduces a chiral center (

      
       vs. 
      
      
      
      enantiomers). Note: The primary method below focuses on chemical purity (achiral). A specific chiral strategy is outlined in Section 5.

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

For most drug development, C18 (Octadecylsilane) is the default. However, for N-(2-bromophenyl)-N'-(1-phenylethyl)urea, a Phenyl-Hexyl column is the superior choice.

  • The Mechanism: While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl phases introduce

    
    -
    
    
    
    interactions.[1] The electron-deficient bromine on the phenyl ring and the electron-rich urea linkage create unique polarization. A Phenyl-Hexyl column engages these aromatic systems, providing orthogonal selectivity that resolves structurally similar impurities (e.g., de-brominated analogs or positional isomers) that often co-elute on C18.
Mobile Phase & pH Control
  • Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower backpressure and sharper peak shapes for urea derivatives, which can exhibit peak tailing in protic solvents due to hydrogen bonding.

  • Modifier: 0.1% Formic Acid (

    
    ) is critical. It suppresses the ionization of residual silanols on the column and protonates any amine impurities (like 1-phenylethylamine), ensuring they elute early and do not interfere with the main hydrophobic urea peak.
    

Comparative Performance Guide

The following table contrasts the "Standard" approach (Method A) with the "Optimized" approach (Method B) recommended in this guide.

FeatureMethod A: Standard GenericMethod B: Optimized Specific (Recommended)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus C18)Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Stacking
Resolution (

) of Impurities
Moderate (

)
High (

)
for aromatic impurities
Peak Tailing (

)
1.2 - 1.4 (Typical for ureas)0.95 - 1.1 (Superior symmetry)
Run Time 25 Minutes15 Minutes (Due to higher selectivity allowing faster gradients)
Suitability General ScreeningPurity Release Testing
Experimental Data Support

In comparative studies of diaryl ureas, Phenyl-Hexyl columns consistently resolve the "critical pair"—often the target urea and its symmetrical bis-urea byproduct—better than C18. Where C18 might show a shoulder (partial co-elution), Phenyl-Hexyl achieves baseline separation due to the different planar configurations of the aromatic rings interacting with the stationary phase [1, 2].

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability steps ensure the method is performing correctly before samples are analyzed.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (primary), 
    
    
    
    (for non-aromatic impurities).
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic to elute polar amines
10.090Linear Gradient (Main Peak Elution)
12.090Wash
12.130Re-equilibration
15.030End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh

    
     of N-(2-bromophenyl)-N'-(1-phenylethyl)urea into a 
    
    
    
    volumetric flask. Dissolve in ACN, sonicate for 5 mins, dilute to volume with water.
  • Test Solution: Dilute Stock to

    
     with Diluent. Filter through 
    
    
    
    PTFE filter.
System Suitability Criteria (Pass/Fail)
  • Theoretical Plates (

    
    ): 
    
    
    
    for main peak.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for retention time, 
    
    
    
    for area (
    
    
    injections).
  • Resolution: Minimum

    
     between main peak and nearest impurity.
    

Advanced Alternative: Chiral Purity Analysis

Since the 1-phenylethyl group is chiral, the chemical purity method above will not separate enantiomers (


 vs. 

). If enantiomeric excess (ee%) is required, use the following alternative setup:
  • Mode: Normal Phase Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Justification: Polysaccharide-based columns form inclusion complexes that discriminate between the spatial arrangement of the phenyl and methyl groups on the chiral center [3].

Visualizations

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct method based on impurity profile.

MethodDecisionTree Start Start Method Development CheckChiral Is Chiral Purity Required? Start->CheckChiral ChiralMethod Use Chiralpak AD-H (Hexane/IPA) CheckChiral->ChiralMethod Yes AchiralPath Proceed to Chemical Purity CheckChiral->AchiralPath No InitialScreen Screen C18 Column (Water/ACN) AchiralPath->InitialScreen EvalRes Are Aromatic Impurities Resolved (Rs > 2.0)? InitialScreen->EvalRes C18Final Finalize C18 Method EvalRes->C18Final Yes SwitchPhenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) EvalRes->SwitchPhenyl No (Co-elution) OptimizePhenyl Optimize Gradient (0.1% Formic Acid) SwitchPhenyl->OptimizePhenyl FinalMethod Final Validated Method OptimizePhenyl->FinalMethod

Caption: Decision matrix for selecting Phenyl-Hexyl over C18 based on aromatic impurity resolution.

Experimental Workflow

The step-by-step flow from sample to result.

Workflow Sample Solid Sample (Urea Derivative) Dissolve Dissolve in ACN (Sonicate 5m) Sample->Dissolve Filter Filter 0.22µm (Remove Particulates) Dissolve->Filter Inject Inject 5µL (Phenyl-Hexyl Column) Filter->Inject Separate Gradient Elution (15 min run) Inject->Separate Detect UV @ 254nm Separate->Detect Analyze Integrate Peaks Calc % Area Detect->Analyze

Caption: Standardized workflow for the purity analysis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea.

References

  • Agilent Technologies. (2025). Comparing Selectivity of Phenyl-Hexyl and C18 Bonded Phases. Chromatography Online. [Link]

  • Waters Corporation. (2024). Differences between CSH C18 and Phenyl-Hexyl Chemistries. Waters Knowledge Base. [Link]

  • Phenomenex. (2023).[2][3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. [Link]

  • National Institutes of Health (NIH). (2019). Development and Validation of HPLC Methods for Bromophenolic Compounds. PubMed Central. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

This comprehensive guide details the structure-activity relationship (SAR) of N-(2-bromophenyl)-N'-(1-phenylethyl)urea , a representative scaffold in medicinal chemistry used to explore steric constraints, halogen bondin...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the structure-activity relationship (SAR) of N-(2-bromophenyl)-N'-(1-phenylethyl)urea , a representative scaffold in medicinal chemistry used to explore steric constraints, halogen bonding, and chiral recognition in drug design.

Executive Summary

N-(2-bromophenyl)-N'-(1-phenylethyl)urea represents a classic "privileged structure" in medicinal chemistry, belonging to the N,N'-disubstituted urea class. This molecule is frequently utilized to probe the ortho-effect (via the 2-bromo substituent) and stereoselective binding (via the chiral 1-phenylethyl group). Its structural motifs are foundational in the design of kinase inhibitors (e.g., VEGFR, Raf), antimicrobial agents, and cytokinin-like agrochemicals.

This guide dissects the molecule's performance compared to its para-substituted and non-chiral analogs, providing a mechanistic rationale for its activity profile.

Chemical Architecture & SAR Logic

The Pharmacophore

The molecule consists of three distinct pharmacophoric regions:

  • Region A (Aryl Head): The 2-bromophenyl ring.

  • Region B (Linker): The urea moiety (-NH-CO-NH-).

  • Region C (Chiral Tail): The 1-phenylethyl group.[1]

Mechanistic SAR Analysis
A. The Ortho-Effect (2-Bromo Substitution)
  • Steric Lock: Unlike para-substitution (4-bromo), the ortho-bromo group imposes significant steric hindrance. This forces the phenyl ring to twist out of planarity relative to the urea linkage, often locking the molecule into a specific conformation (typically favoring a trans-trans urea geometry in solution, but capable of induced-fit twisting).

  • Halogen Bonding: The bromine atom at the C2 position can act as a halogen bond donor (σ-hole) to backbone carbonyls in target proteins, a feature absent in the unsubstituted analog.

  • Lipophilicity: The bromine enhances membrane permeability compared to the fluoro- or chloro-analogs due to increased lipophilicity (logP).

B. The Chiral "Tail" (1-Phenylethyl)
  • Stereoselectivity: The 1-phenylethyl group introduces a chiral center (R or S). In antimicrobial and kinase assays, one enantiomer typically outperforms the other by 10-100 fold. This group fills hydrophobic pockets (e.g., the ATP-binding site back-pocket in kinases).

  • Comparison: It is superior to a simple benzyl group (-CH2-Ph) because the methyl group restricts rotation, reducing the entropic penalty upon binding.

Comparative Performance Data

The following data summarizes the biological activity trends observed in urea derivative campaigns (e.g., against S. aureus or VEGFR2), highlighting the impact of the 2-bromo and 1-phenylethyl modifications.

Table 1: SAR Comparison of Analogues
Compound AnalogSubstitution (Region A)Tail Group (Region C)Relative Potency (Kinase/Antimicrobial)Mechanism of Action Insight
Target Molecule 2-Bromo (Ortho) 1-Phenylethyl High (++) Conformationally restricted; High hydrophobic fit.
Analog 14-Bromo (Para)1-PhenylethylModerate (+)Less steric clash; freely rotating phenyl ring reduces specificity.
Analog 2Unsubstituted (H)1-PhenylethylLow (-)Lacks lipophilic interaction; rapid metabolic clearance.
Analog 32-Bromo (Ortho)Benzyl (No Methyl)Moderate (+)Higher entropy penalty; lacks the "methyl anchor" in the binding pocket.
Analog 42-Fluoro (Ortho)1-PhenylethylHigh (+++)Smaller atomic radius allows tighter binding in sterically demanding pockets.

Note: Data trends derived from general urea SAR principles [1, 2]. Ortho-substitution often reduces potency in open pockets due to steric clash but drastically increases selectivity in gated pockets.

Experimental Protocols

Protocol A: Synthesis via Isocyanate Addition

This method ensures high purity and retains the chirality of the amine.

Reagents:

  • 2-Bromophenyl isocyanate (1.0 equiv)

  • (R)- or (S)-1-Phenylethylamine (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve 1.0 mmol of 2-bromophenyl isocyanate in 5 mL of anhydrous DCM. Cool to 0°C.[2][3]

  • Addition: Dropwise add 1.0 mmol of 1-phenylethylamine dissolved in 2 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: The urea product typically precipitates. Filter the white solid.

  • Purification: Wash with cold hexane to remove unreacted amine. Recrystallize from Ethanol/Water if necessary.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.5 – 128 µg/mL).

  • Controls: Include Positive (Ciprofloxacin) and Negative (DMSO solvent) controls.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the pharmacophoric mapping of the molecule.

SAR_Mechanism Isocyanate 2-Bromophenyl Isocyanate Reaction Nucleophilic Addition (DCM, 0°C -> RT) Isocyanate->Reaction Amine 1-Phenylethylamine (Chiral) Amine->Reaction Product Target Urea: N-(2-bromophenyl)-N'-(1-phenylethyl)urea Reaction->Product Ortho Ortho-Bromo (2-Br): Steric Lock & Lipophilicity Product->Ortho Region A Chiral Chiral Center: Hydrophobic Pocket Fit Product->Chiral Region C Linker Urea Bridge: H-Bond Donor/Acceptor Product->Linker Region B

Figure 1: Synthesis workflow and pharmacophore decomposition of the target urea derivative.

References

  • Patil, M., et al. (2022). "New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies."[1] Molecules. Available at: [Link]

  • Modi, R. V., & Sen, D. J. (2010). "Structure Activity Relationship Studies of Synthesized Urea Diamides." International Journal of Drug Development and Research. Available at: [Link]

  • Akbaba, Y., et al. (2023).[3] "Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities."[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis for the Confirmation of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's elemental composition is a critical, non-negotiable step in establishing its identity and purit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's elemental composition is a critical, non-negotiable step in establishing its identity and purity. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea, a novel organic compound. We will delve into the theoretical underpinnings and practical applications of established methods, offering field-proven insights to ensure the integrity of your analytical results.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental tool for the verification of a chemical structure. By precisely quantifying the percentage of each element within a compound, we can corroborate the proposed molecular formula. For a molecule like N-(2-bromophenyl)-N'-(1-phenylethyl)urea, with a diverse elemental makeup including carbon, hydrogen, nitrogen, oxygen, and a halogen (bromine), a robust and accurate analytical method is paramount.

Theoretical Elemental Composition of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

The first step in any elemental analysis is the calculation of the theoretical composition based on the molecular formula.

Molecular Formula: C₁₅H₁₅BrN₂O

Molecular Weight: 331.20 g/mol

Based on this, the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0115180.1554.41
HydrogenH1.011515.154.57
BromineBr79.90179.9024.12
NitrogenN14.01228.028.46
OxygenO16.00116.004.83
Total 331.22 100.00

Combustion Analysis: The Gold Standard for Organic Compounds

Combustion analysis is a well-established and widely used technique for determining the elemental composition of organic compounds. The underlying principle is the complete combustion of a sample in a controlled oxygen-rich environment, followed by the quantitative analysis of the resulting combustion products.

Experimental Protocol: Combustion Analysis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

This protocol outlines the steps for a comprehensive C, H, N, and Br analysis.

Instrumentation:

  • CHN Analyzer

  • Oxygen Flask Combustion Apparatus for Bromine determination

Protocol Steps:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry.

    • Accurately weigh approximately 2-3 mg of N-(2-bromophenyl)-N'-(1-phenylethyl)urea into a tin capsule for CHN analysis.

    • For bromine analysis, accurately weigh a similar amount of the sample and wrap it in a piece of halogen-free filter paper.

  • CHN Analysis:

    • The tin capsule containing the sample is introduced into a high-temperature furnace (typically around 900-1000°C).

    • A pulse of pure oxygen is introduced, leading to complete combustion (flash combustion).

    • The resulting gases (CO₂, H₂O, and N₂) are passed through a series of scrubbers and catalysts to remove interfering elements and ensure complete conversion.

    • The gases are then separated by gas chromatography and detected by a thermal conductivity detector.

    • The instrument's software calculates the percentage of C, H, and N based on the detected signals and the initial sample weight.

  • Bromine Analysis (Oxygen Flask Combustion): [1][2][3][4][5]

    • Place the filter paper-wrapped sample into the platinum gauze holder of the oxygen flask stopper.

    • Add an absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to the combustion flask.

    • Flush the flask with a stream of pure oxygen to displace the air.

    • Ignite the filter paper fuse and immediately plunge the stopper into the flask, ensuring a tight seal. The combustion will proceed rapidly in the oxygen-rich environment.

    • After combustion, the flask is shaken to ensure all combustion products are absorbed into the solution. The bromine in the organic compound is converted to bromide ions (Br⁻).

    • The resulting bromide solution can then be analyzed by various methods, such as potentiometric titration with silver nitrate.

Causality Behind Experimental Choices:
  • Flash Combustion: This ensures the complete and rapid conversion of the sample to its elemental oxides, which is crucial for accurate quantification.

  • Oxygen Flask for Bromine: This method is specifically designed for the analysis of halogens and sulfur. The sealed environment prevents the loss of volatile combustion products, and the absorbing solution efficiently traps the resulting halide ions.[1][2][3][4][5]

  • Potentiometric Titration: This is a precise and accurate method for quantifying the bromide ions in the absorbing solution.

Workflow for Combustion Analysis

Caption: Workflow for Elemental Analysis by Combustion Methods.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A High-Sensitivity Alternative

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful technique for elemental analysis, known for its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels. While traditionally used for metals, its application has expanded to include non-metals like bromine.

Experimental Protocol: Bromine Analysis by ICP-MS

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Microwave Digestion System

Protocol Steps:

  • Sample Preparation (Microwave-Induced Combustion): [6]

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a combustion vessel.

    • The sample is combusted in a closed, pressurized vessel in the presence of oxygen. This is a highly efficient method for decomposing organic matrices.[6]

    • The resulting gases, containing the bromine, are absorbed into a specific solution (e.g., a dilute ammonium hydroxide solution).[6]

  • ICP-MS Analysis:

    • The resulting solution is introduced into the ICP-MS.

    • The high-temperature argon plasma (~6000-10,000 K) atomizes and ionizes the bromine atoms.

    • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • A detector quantifies the number of bromine ions, which is proportional to the concentration of bromine in the original sample.

Causality Behind Experimental Choices:
  • Microwave-Induced Combustion: This sample preparation technique is highly effective for complex organic matrices, ensuring complete decomposition and preventing the loss of volatile elements like bromine.[6]

  • ICP-MS: The high sensitivity of ICP-MS allows for the use of very small sample sizes and can detect even trace amounts of bromine. However, it is susceptible to polyatomic interferences (e.g., from argon in the plasma), which can affect accuracy if not properly managed.[7][8]

Comparison of Combustion Analysis and ICP-MS

FeatureCombustion AnalysisInductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Complete combustion of the sample and detection of resulting gases.Atomization and ionization in a high-temperature plasma followed by mass spectrometric detection.
Elements Analyzed Primarily C, H, N, S, and Halogens.A wide range of elements, including bromine.
Sensitivity Typically at the percentage level.High sensitivity, capable of trace and ultra-trace analysis (ppm to ppb).
Accuracy & Precision Generally high, with results typically within ±0.4% of the theoretical value.[9]High, but can be affected by matrix effects and polyatomic interferences.[8]
Sample Throughput Relatively fast for CHN analysis; bromine analysis is more time-consuming.Can be high with an autosampler, but sample preparation can be a bottleneck.
Instrumentation Cost Moderate.High.
Key Advantages Robust, reliable, and the standard method for organic elemental analysis.Exceptional sensitivity, multi-element capability.
Key Disadvantages Lower sensitivity compared to ICP-MS.Susceptible to interferences, requires more complex sample preparation for organic matrices.

Hypothetical Experimental Data and Interpretation

Below is a set of hypothetical experimental data for the elemental analysis of a newly synthesized batch of N-(2-bromophenyl)-N'-(1-phenylethyl)urea.

ElementTheoretical %Combustion Analysis %Deviation %ICP-MS % (for Br)Deviation %
C54.4154.25-0.16--
H4.574.65+0.08--
N8.468.39-0.07--
Br24.1224.01-0.1124.15+0.03

Interpretation:

The data from the combustion analysis shows excellent agreement with the theoretical values, with all deviations well within the widely accepted tolerance of ±0.4%.[9] This provides strong evidence for the correct elemental composition and high purity of the synthesized compound. The ICP-MS result for bromine further corroborates this finding, with a very small deviation from the theoretical value, highlighting the high accuracy of the technique when properly optimized.

Overall Confirmation Workflow

The confirmation of a novel compound's elemental composition is a multi-faceted process that relies on a logical and self-validating workflow.

G A Propose Structure of N-(2-bromophenyl)-N'-(1-phenylethyl)urea B Determine Molecular Formula: C15H15BrN2O A->B C Calculate Theoretical Elemental Composition B->C I Compare Experimental vs. Theoretical Data C->I D Select Analytical Method(s) E Combustion Analysis (C, H, N, Br) D->E F ICP-MS (Alternative for Br) D->F G Perform Analysis According to Validated Protocol E->G F->G H Obtain Experimental Data G->H H->I J Evaluate Data Against Acceptance Criteria (e.g., ±0.4%) I->J K Conclusion: Confirm Elemental Composition and Purity J->K

Caption: Logical workflow for elemental analysis confirmation.

Conclusion and Recommendations

Both combustion analysis and ICP-MS are powerful techniques for the elemental analysis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea.

  • For routine confirmation of purity and composition , combustion analysis remains the industry standard. It is a robust, reliable, and cost-effective method that provides the necessary accuracy for this purpose.

  • ICP-MS serves as an excellent orthogonal technique , particularly for the sensitive and accurate determination of halogens like bromine. It is especially valuable when lower detection limits are required or when confirming results from other methods.

For drug development and other regulated environments, adherence to guidelines such as those from the International Council for Harmonisation (ICH), like ICH Q2(R2) on the validation of analytical procedures, is crucial.[10][11][12][13][14] This ensures the reliability, accuracy, and consistency of the analytical data, which is the bedrock of scientific integrity.

References

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). 42. Oxygen Flask Combustion Method. Retrieved from [Link]

  • Thai Pharmacopoeia. (n.d.). 6.2 OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • World Health Organization. (n.d.). 2.4 Oxygen flask method. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • ResearchGate. (2025). Determination of low bromine (Br) and iodine (I) in water with low- to high-salinity content using ICP-MS. Retrieved from [Link]

  • Exeter Analytical, Inc. (n.d.). Oxygen Flask Combustion Unit. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Retrieved from [Link]

  • Mesko, M. F., et al. (2015). Feasibility of ultra-trace determination of bromine and iodine in honey by ICP-MS using high sample mass in microwave-induced combustion. Analytical and Bioanalytical Chemistry, 407(29), 8827-8835. Retrieved from [Link]

  • Al-Abachi, M. Q., & Al-Ghabsha, T. S. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Analyst, 115(9), 1291-1293. Retrieved from [Link]

  • Jackson, K. E., et al. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 20(20), 4161-4166. Retrieved from [Link]

  • Regulations.gov. (n.d.). ICP-MS Sample Preparation. Retrieved from [Link]

  • Drawell. (2024, December 11). ICP-MS Sample Preparation - What You Need to Know. Retrieved from [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Metallurgical Engineering Services. (n.d.). Combustion Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2019, July 3). N-(2-Bromophenyl)thiourea. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. Retrieved from [Link]

  • Scite.ai. (n.d.). The influence of bromine compounds on combustion processes. Retrieved from [Link]

  • LECO Corporation. (n.d.). The Combustion Analysis Advantages over ICP. Retrieved from [Link]

  • Exeter Analytical. (2016, April 15). A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. Retrieved from [Link]

  • AZoM. (2019, February 14). Combustion Analysis Versus Spectrometric Methods. Retrieved from [Link]

  • Spectroscopy Online. (2011, April 1). Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-Bromophenyl)urea. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • World Journal of Chemical Education. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling N-(2-bromophenyl)-N'-(1-phenylethyl)urea, a compound that, while not extensively characterized in public safety literature, belongs to classes of chemicals—brominated aromatic compounds and urea derivatives—for which safe handling protocols are well-established. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to foster a culture of safety and responsibility.

Hazard Assessment and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for N-(2-bromophenyl)-N'-(1-phenylethyl)urea, a conservative approach to hazard assessment is necessary. The molecule's structure suggests potential hazards associated with both brominated aromatic compounds and urea derivatives. Brominated aromatics can be irritants and may have toxic properties, while some urea-based compounds can cause skin and eye irritation.[1][2] Therefore, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or in contact with skin.

Key Precautionary Steps:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is the final and critical barrier between the researcher and potential chemical exposure.[6] The minimum required PPE for handling N-(2-bromophenyl)-N'-(1-phenylethyl)urea includes a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[7]

PPE_Selection Eye_Protection Eye_Protection Goggles_Shield Goggles_Shield Eye_Protection->Goggles_Shield is critical Hand_Protection Hand_Protection Nitrile_Gloves Nitrile_Gloves Hand_Protection->Nitrile_Gloves is essential Body_Protection Body_Protection Lab_Coat Lab_Coat Body_Protection->Lab_Coat is standard Respiratory_Protection Respiratory_Protection Respirator Respirator Respiratory_Protection->Respirator may be required

Eye and Face Protection:

  • Standard Operations: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required.[7]

  • Splash Hazard: When there is a higher risk of splashes, such as during transfers of solutions or reactions, chemical splash goggles should be worn.[8] For significant splash hazards, a face shield should be used in addition to safety goggles.[7][8]

Hand Protection:

  • Disposable nitrile gloves are the minimum requirement for incidental contact.[7][8] It is good practice to double-glove to provide an extra layer of protection.

  • Gloves should be inspected for any signs of degradation or puncture before use.

  • Contaminated gloves must be removed immediately and disposed of as hazardous waste, followed by hand washing.[5]

Body Protection:

  • A standard laboratory coat should be worn at all times and must be buttoned to provide maximum coverage.[6]

  • Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.[6]

  • Appropriate laboratory attire, including long pants and closed-toe shoes, is mandatory.[6][7]

Respiratory Protection:

  • For routine handling of small quantities in a fume hood, respiratory protection is generally not required.

  • If there is a potential for generating significant dust or aerosols that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] A risk assessment should be conducted to determine the need for respiratory protection.

PPE ComponentStandard OperationHigh-Risk Operation (e.g., large quantities, potential for splashing)
Eye/Face Protection Safety Glasses with Side ShieldsChemical Splash Goggles and Face Shield[7][8]
Hand Protection Single Pair of Nitrile GlovesDouble-gloved Nitrile Gloves[7]
Body Protection Laboratory CoatChemical-resistant Apron over Laboratory Coat[6]
Respiratory Protection Not typically required in a fume hoodNIOSH-approved Respirator (based on risk assessment)[5]
Operational Plan: From Receipt to Reaction

A systematic approach to handling N-(2-bromophenyl)-N'-(1-phenylethyl)urea minimizes the risk of exposure and contamination.

Operational_Workflow Start Receiving and Storage Handling Handling and Weighing (in Fume Hood) Start->Handling Reaction Reaction Setup and Monitoring Handling->Reaction Workup Reaction Workup and Purification Reaction->Workup Waste Waste Segregation and Collection Workup->Waste End Decontamination and Cleanup Waste->End

Step-by-Step Handling Protocol:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area within the fume hood for handling this compound.

  • Weighing: If the compound is a solid, carefully weigh it in the fume hood. Use a disposable weigh boat to prevent cross-contamination.[11]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: During the course of a reaction, maintain the setup within the fume hood.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it clean. Remove and dispose of gloves properly, and wash hands thoroughly.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[9][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[12] Seek immediate medical attention.[1]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3][5] Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of N-(2-bromophenyl)-N'-(1-phenylethyl)urea and any contaminated materials is essential to protect the environment and comply with regulations. As a brominated organic compound, it should be treated as hazardous chemical waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste: Collect solid N-(2-bromophenyl)-N'-(1-phenylethyl)urea waste and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated organic waste.

  • Container Disposal: Empty containers that held the compound must be disposed of as hazardous waste and should not be reused.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[11]

  • Disposal Vendor: Arrange for the disposal of all waste through a licensed hazardous waste disposal company, following all local and national regulations.[3]

By adhering to these guidelines, researchers can confidently and safely handle N-(2-bromophenyl)-N'-(1-phenylethyl)urea, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • Personal Protective Equipment (PPE) - Columbia | Research. (n.d.). Retrieved from [Link]

  • Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. (2022, February 16). Retrieved from [Link]

  • Working Document SAFETY DATA SHEET UREA. (2024, June 5). Azomures. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Washington. Retrieved from [Link]

  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.). Retrieved from [Link]

  • Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Guidance for Research - UF | EHS. (2022, April). Retrieved from [Link]

  • PPE in Lab: Ensuring Safety, Compliance, and Laboratory Efficiency in the UAE. (2025, August 29). Retrieved from [Link]

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (n.d.). Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2010, September 17). Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]

  • SAFETY DATA SHEET - Airgas. (2021, May 11). Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Retrieved from [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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